molecular formula C8H13NO2 B2880844 Methyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate CAS No. 2287246-68-6

Methyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate

Cat. No.: B2880844
CAS No.: 2287246-68-6
M. Wt: 155.197
InChI Key: HPVCCAYXVXMOOP-RRKCRQDMSA-N
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Description

Methyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate is a bicyclic compound featuring a rigid norbornane-like scaffold with an ester group at the 3-position and an azabicyclic amine. This structure confers unique stereochemical and electronic properties, making it valuable in medicinal chemistry, particularly as a precursor for protease inhibitors (e.g., cathepsin inhibitors) and chiral building blocks in asymmetric synthesis . Its synthesis often involves multi-step protocols, including cyclization, protection/deprotection strategies, and coupling reactions, as evidenced in the literature .

Properties

IUPAC Name

methyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-8(10)7-5-2-3-6(4-5)9-7/h5-7,9H,2-4H2,1H3/t5-,6+,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVCCAYXVXMOOP-RRKCRQDMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C2)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H]2CC[C@H](C2)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate, with the CAS number 2287246-68-6, is a bicyclic compound that has gained attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its binding affinities, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C8H13NO2
  • Molecular Weight : 155.19 g/mol
  • IUPAC Name : this compound

The compound's structure consists of a bicyclic framework that is characteristic of several biologically active molecules. The stereochemistry at the nitrogen and carbon centers contributes to its interaction with biological targets.

1. Binding Affinity Studies

Research has indicated that various derivatives of azabicyclo[2.2.1]heptane exhibit significant binding affinities at dopamine transporters, which are critical for neurotransmitter regulation. For instance, a study evaluating the binding affinities of different stereoisomers found that the Ki values ranged from 5 to 96 µM for specific derivatives, indicating a potency significantly lower than cocaine but still relevant for therapeutic exploration .

CompoundKi (µM)Relative Potency
Cocaine<0.05Reference
Compound A5Higher Potency
Compound B96Lower Potency

2. Pharmacological Effects

The pharmacological profile of this compound suggests potential anti-inflammatory properties. In vitro studies have shown that this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response .

In a recent study, compounds similar to Methyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane were evaluated for their capacity to reduce paw edema in animal models:

Compound% Edema ReductionCOX-2 Inhibition (%)
Methyl (1R,3R,4S)51.81%82.5%
Control0%N/A

These results indicate a significant anti-inflammatory effect compared to control groups.

3. Molecular Docking Studies

Molecular modeling studies have provided insights into the interactions between Methyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane and its biological targets. The rigid structure of the compound allows for unique interactions within the binding sites of target proteins, potentially leading to enhanced selectivity and efficacy in therapeutic applications .

Case Studies

Several case studies have focused on the use of azabicyclo[2.2.1]heptane derivatives in treating conditions such as neurodegenerative diseases and pain management:

  • Case Study 1 : A double-blind study involving patients with chronic pain demonstrated that a derivative of Methyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane significantly reduced pain levels compared to placebo.
  • Case Study 2 : Research on animal models showed that administration of this compound improved cognitive function in models of Alzheimer's disease by enhancing dopaminergic signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key analogs differ in substituents, stereochemistry, and ester/amine modifications. Below is a comparative analysis:

Compound Key Substituents/Modifications Molecular Weight ESI-MS [M+H]+ Notable Properties
Methyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate Methyl ester, unprotected amine 183.2 g/mol N/A High rigidity; used in protease inhibitor synthesis
Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride Ethyl ester, hydrochloride salt 205.68 g/mol N/A Enhanced solubility in polar solvents due to HCl salt
Methyl (1R,3S,4S)-2-((S)-3-cyclohexylpropanoyl)-2-azabicyclo[...]carboxylate (7d) Cyclohexylpropanoyl side chain, Boc-protected amine 409.3 g/mol 409.3 Improved lipophilicity (logP ~2.5); cyclohexyl enhances metabolic stability
Methyl (1R,3S,4S)-2-((S)-adamantan-1-yl)-2-azabicyclo[...]carboxylate (7e) Adamantyl group, Boc protection 431.2 g/mol 431.2 Adamantyl increases steric bulk; potential for CNS-targeting
tert-Butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-one Oxo group at C3, tert-butyl ester 211.3 g/mol N/A Intermediate for carbocyclic nucleosides; ketone enables further derivatization
(1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid Boc-protected amine, carboxylic acid 269.3 g/mol N/A Used in peptide coupling; Boc group facilitates selective deprotection

Physicochemical and Spectroscopic Differences

  • Solubility : Hydrochloride salts (e.g., Ethyl [...] HCl) exhibit higher aqueous solubility (>50 mg/mL) compared to free bases (<10 mg/mL) .
  • NMR Signatures :
    • 7d : δ 1.18–1.81 ppm (cyclohexyl protons), δ 3.59 ppm (ester OCH₃) .
    • Ethyl [...] HCl : δ 3.72–3.77 ppm (ester OCH₂CH₃), δ 2.54 ppm (bridgehead protons) .
  • MS Data : ESI-MS for 7d ([M+H]+ = 409.3) vs. 7e ([M+H]+ = 431.2) reflects mass differences from substituents .

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